![molecular formula C16H12N4O3 B106973 2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol CAS No. 16279-53-1](/img/structure/B106973.png)
2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol, also known as Acid Yellow 17, is a synthetic azo dye commonly used in the textile, paper, and printing industries. It is a water-soluble yellow powder that has been shown to have potential applications in scientific research.
Mecanismo De Acción
2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol Yellow 17 works by binding to nucleic acids, specifically DNA and RNA, through intercalation. This binding causes a shift in the absorption spectrum of the dye, allowing for visualization and detection of the nucleic acid.
Efectos Bioquímicos Y Fisiológicos
2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol Yellow 17 has been shown to have low toxicity levels in vitro and in vivo studies. However, prolonged exposure to the dye may cause skin irritation and respiratory distress. It is important to handle the dye with caution and follow proper safety protocols.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol Yellow 17 in lab experiments include its high water solubility, low toxicity, and ability to bind to nucleic acids. However, its limitations include its sensitivity to light and potential interference with other chemicals in the sample.
Direcciones Futuras
There are several future directions for the use of 2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol Yellow 17 in scientific research. These include its potential use as a fluorescent probe for imaging nucleic acids and as a marker for the detection of DNA damage. Additionally, further studies could investigate the potential applications of 2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol Yellow 17 in medical diagnostics and environmental monitoring.
In conclusion, 2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol Yellow 17 is a synthetic azo dye with potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol Yellow 17 has shown promise as a staining agent for nucleic acids and has potential for further research in the fields of medical diagnostics and environmental monitoring.
Métodos De Síntesis
2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol Yellow 17 is synthesized by the diazotization of 2-amino-1-naphthol followed by coupling with 5-nitro-2-aminophenol in the presence of an acid catalyst. The reaction yields a yellow powder that is soluble in water and has a high purity level.
Aplicaciones Científicas De Investigación
2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol Yellow 17 has been used in scientific research as a staining agent for the visualization of DNA and RNA in gel electrophoresis. It has also been used as a pH indicator in biochemical assays and as a tracer in environmental studies.
Propiedades
Número CAS |
16279-53-1 |
|---|---|
Nombre del producto |
2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol |
Fórmula molecular |
C16H12N4O3 |
Peso molecular |
308.29 g/mol |
Nombre IUPAC |
2-[(2-aminonaphthalen-1-yl)diazenyl]-5-nitrophenol |
InChI |
InChI=1S/C16H12N4O3/c17-13-7-5-10-3-1-2-4-12(10)16(13)19-18-14-8-6-11(20(22)23)9-15(14)21/h1-9,21H,17H2 |
Clave InChI |
WRZYJHWPTAYXLG-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC(=C2NN=C3C=CC(=CC3=O)[N+](=O)[O-])N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2NN=C3C=CC(=CC3=O)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



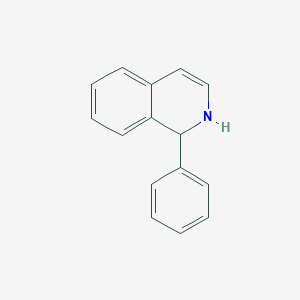
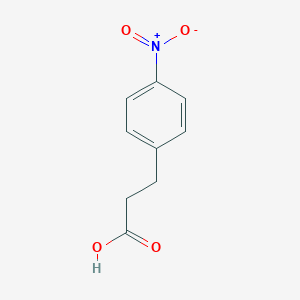
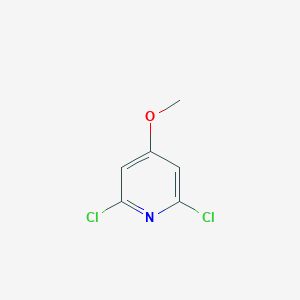
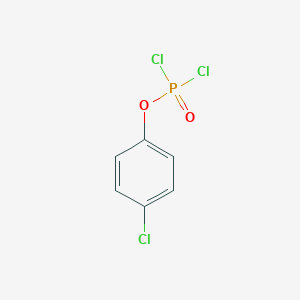
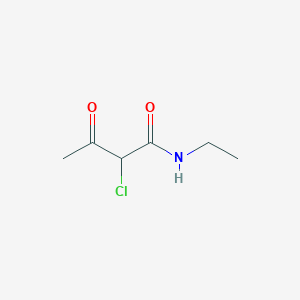
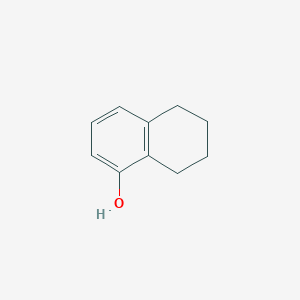

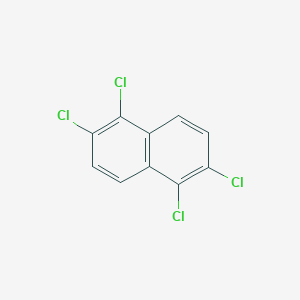
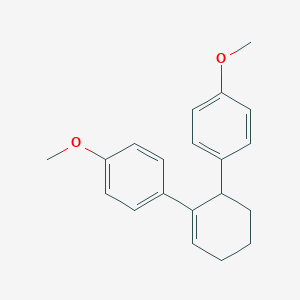
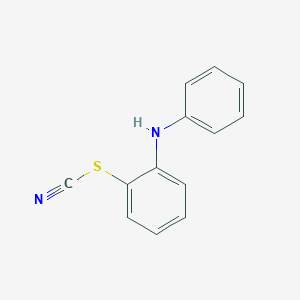
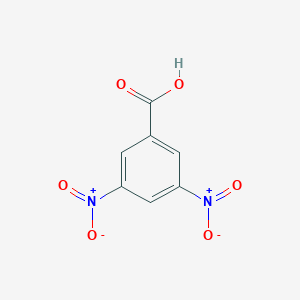
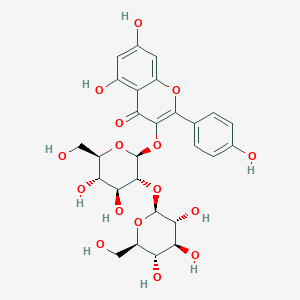
![3,6-Dimethylbenzo[a]pyrene](/img/structure/B106925.png)
